molecular formula C11H12FN5O B12582665 4-fluoro-N-(1-propyltetrazol-5-yl)benzamide CAS No. 639048-60-5

4-fluoro-N-(1-propyltetrazol-5-yl)benzamide

Cat. No.: B12582665
CAS No.: 639048-60-5
M. Wt: 249.24 g/mol
InChI Key: MZXJPXZTWRAYAG-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide is a chemical compound with the molecular formula C11H12FN5O It is characterized by the presence of a fluorine atom, a tetrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-propyltetrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with Benzamide: The final step involves coupling the tetrazole ring with a benzamide derivative under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-propyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as succinate dehydrogenase, disrupting metabolic pathways and leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(1-propyltetrazol-5-yl)benzamide
  • 4-Bromo-N-(1-propyltetrazol-5-yl)benzamide
  • 4-Methyl-N-(1-propyltetrazol-5-yl)benzamide

Uniqueness

4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and methyl analogs.

Properties

CAS No.

639048-60-5

Molecular Formula

C11H12FN5O

Molecular Weight

249.24 g/mol

IUPAC Name

4-fluoro-N-(1-propyltetrazol-5-yl)benzamide

InChI

InChI=1S/C11H12FN5O/c1-2-7-17-11(14-15-16-17)13-10(18)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,14,16,18)

InChI Key

MZXJPXZTWRAYAG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=N1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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